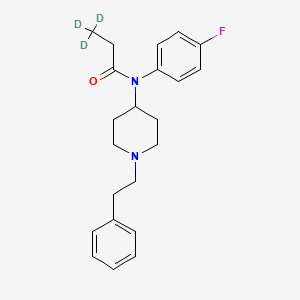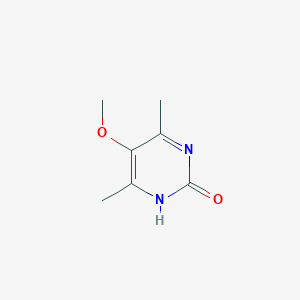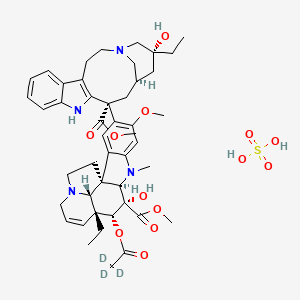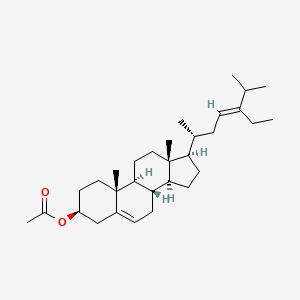
(3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate is a sterol derivative, which is a type of organic molecule related to steroids. Sterols are essential components of cell membranes in plants and animals, and they play a crucial role in maintaining cell structure and function. This particular compound is known for its potential biological activities and is often studied for its various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate typically involves several steps, starting from simpler sterol precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups to the sterol backbone.
Acetylation: Conversion of hydroxyl groups to acetate esters using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Dehydration: Removal of water molecules to form double bonds, often using dehydrating agents like phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale extraction from natural sources such as plant sterols, followed by chemical modification. The process is optimized for yield and purity, often using advanced techniques like chromatography for purification.
化学反応の分析
Types of Reactions
(3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation of double bonds using catalysts like palladium on carbon (Pd/C).
Substitution: Replacement of functional groups, such as halogenation using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated sterol derivatives.
Substitution: Halogenated sterol derivatives.
科学的研究の応用
(3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of (3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate involves its interaction with cell membranes, where it helps maintain membrane fluidity and integrity. It may also interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cholesterol: A well-known sterol with similar structural features.
Ergosterol: A sterol found in fungi with similar biological roles.
Sitosterol: A plant sterol with comparable applications in health and industry.
Uniqueness
(3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic benefits. Its acetate group and double bonds differentiate it from other sterols, making it a valuable compound for targeted research and applications.
特性
分子式 |
C31H50O2 |
|---|---|
分子量 |
454.7 g/mol |
IUPAC名 |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5-ethyl-6-methylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h10-11,20-21,25-29H,8-9,12-19H2,1-7H3/b23-10+/t21-,25+,26+,27-,28+,29+,30+,31-/m1/s1 |
InChIキー |
WXYOEOGKDKKAGX-NRNYOMSRSA-N |
異性体SMILES |
CC/C(=C\C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)/C(C)C |
正規SMILES |
CCC(=CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13449660.png)
![N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide](/img/structure/B13449665.png)
![(1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B13449668.png)

![1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone](/img/structure/B13449674.png)

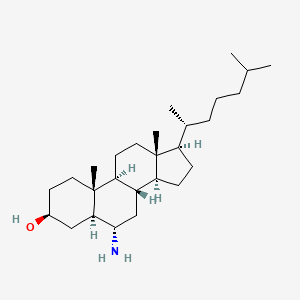
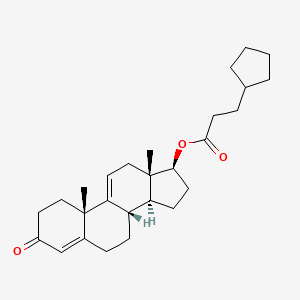
![Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride](/img/structure/B13449708.png)
